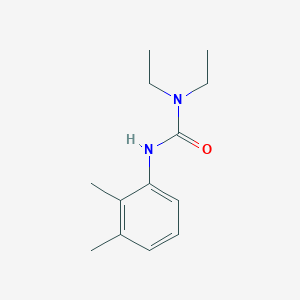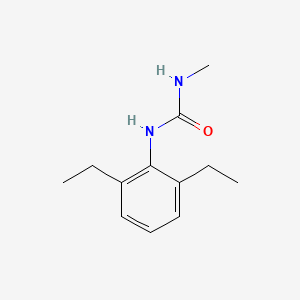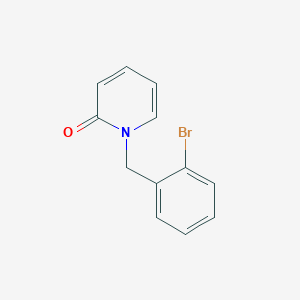
2-(oxolan-2-yl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(oxolan-2-yl)azepane, also known as oxazepane, is a cyclic organic compound with a molecular formula of C6H10O. It is a saturated heterocyclic compound with a ring of five carbon atoms and one oxygen atom. Oxazepane is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been used as a precursor in the synthesis of diverse compounds such as dihydropyran derivatives, pyrazole derivatives, and oxazolidinones. It has also been used as a building block in the synthesis of various bioactive compounds including antimicrobial agents, antitumor agents, and anti-inflammatory agents.
作用机制
The mechanism of action of 2-(oxolan-2-yl)azepane is not well understood. It is believed that the cyclic structure of this compound may be responsible for its ability to interact with biological targets, such as enzymes, receptors, and transporters. Oxazepane may also interact with DNA and RNA, as well as other cellular components.
Biochemical and Physiological Effects
Oxazepane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been found to have anti-inflammatory and antitumor effects in animal models. The compound has also been shown to have antioxidant and anti-apoptotic effects in vitro.
实验室实验的优点和局限性
The main advantage of using 2-(oxolan-2-yl)azepane in laboratory experiments is its versatility. It can be used as a building block in the synthesis of various compounds, as a substrate in the synthesis of various organic compounds, and as a scaffold in the synthesis of various peptidomimetics. In addition, it is relatively easy to synthesize, and the reaction can be carried out in a short amount of time. The main limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
There are numerous potential future directions for research involving 2-(oxolan-2-yl)azepane. These include the development of new synthesis methods for this compound, the exploration of its potential as a drug delivery system, the study of its mechanism of action, and the investigation of its potential as an anti-cancer agent. In addition, further research into its biochemical and physiological effects, as well as its potential applications in agriculture and food science, could provide valuable insight into its potential uses.
合成方法
Oxazepane can be synthesized from the reaction of an aldehyde with an acyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The aldehyde is first reacted with the acyl chloride to form an oxazolone intermediate, which is then cyclized to form the 2-(oxolan-2-yl)azepane ring structure. The reaction is typically carried out in a polar solvent, such as dimethylformamide (DMF), and is usually completed within one hour.
科学研究应用
Oxazepane has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various bioactive compounds, including antimicrobial agents, antitumor agents, and anti-inflammatory agents. It has also been used as a substrate in the synthesis of various organic compounds, such as dihydropyran derivatives, pyrazole derivatives, and oxazolidinones. In addition, 2-(oxolan-2-yl)azepane has been used as a scaffold in the synthesis of various peptidomimetics and as a substrate for the synthesis of various heterocyclic compounds.
属性
IUPAC Name |
2-(oxolan-2-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIMNTUWZQNTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

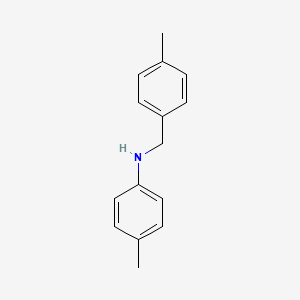
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6613118.png)

![2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid](/img/structure/B6613127.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)

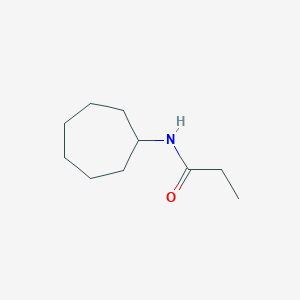
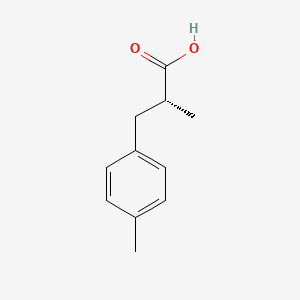
![4-{[(2-chlorophenyl)methyl]sulfanyl}aniline](/img/structure/B6613180.png)
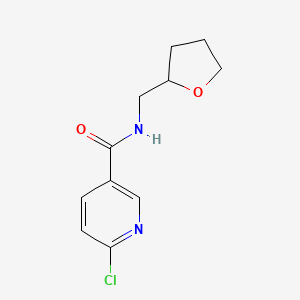
![[4-(3-Chlorophenyl)piperazin-1-yl]-phenylmethanone](/img/structure/B6613185.png)
